molecular formula C10H12N2O3 B1296114 4-(4-Aminoanilino)-4-oxobutanoic acid CAS No. 5415-22-5

4-(4-Aminoanilino)-4-oxobutanoic acid

Cat. No.: B1296114
CAS No.: 5415-22-5
M. Wt: 208.21 g/mol
InChI Key: BTFIPDZIPIAORW-UHFFFAOYSA-N
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Description

Contextualization within Organic and Medicinal Chemistry Research

In the fields of organic and medicinal chemistry, the study of N-substituted succinamic acid derivatives is driven by their potential as precursors to various heterocyclic compounds and their diverse biological activities. Researchers have explored these compounds for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and antifungal properties. ontosight.ai A common synthetic route to access these derivatives involves the ring-opening of N-substituted succinimides. mdpi.combeilstein-archives.org The development of novel synthetic methods, such as the reaction of amines with succinic anhydride (B1165640), provides a versatile tool for creating a wide spectrum of new molecules that can be used in medicinal chemistry research. mdpi.combeilstein-archives.org

Overview of Structural Classes Related to 4-(4-Aminoanilino)-4-oxobutanoic acid

The structure of this compound places it at the intersection of several important classes of organic compounds. Its core is a succinamic acid, but its functionality is defined by the N-substituted aniline (B41778) group.

Succinamic Acid Derivatives: This broad class includes compounds with a four-carbon dicarboxylic acid monoamide structure. Variations in the N-substituent lead to a wide array of chemical properties and biological activities.

N-Substituted Succinimides: These are precursors in the synthesis of many N-substituted succinamic acid derivatives. mdpi.combeilstein-archives.org The synthesis typically involves the acylation of an amine with succinic anhydride, followed by cyclodehydration. mdpi.combeilstein-archives.org Substituted succinimides themselves have been shown to be more effective than unsubstituted derivatives in certain biological assays, such as reducing cell growth. researchgate.net

Anilines: As a derivative of aniline, the compound is part of a large family of aromatic amines that are fundamental building blocks in chemical synthesis. wisdomlib.org

Below is a table highlighting related structures and their core characteristics.

Table 1: Structural Classes Related to this compound
Structural Class Core Moiety General Characteristics
Succinamic Acids Succinamic acid Dicarboxylic acid monoamides, often explored for biological activity.
N-Substituted Succinimides Succinimide (B58015) Cyclic imides used as synthetic precursors to succinamic acids. mdpi.combeilstein-archives.org
Substituted Anilines Aniline Aromatic amines used widely in synthesis; properties are heavily influenced by substituents. wisdomlib.org
Oxobutanoic Acids Oxobutanoic acid Keto acids that are part of the succinamic acid structure and are involved in metabolic processes. drugbank.com

Research Significance of Substituted Anilines and Oxobutanoic Acid Moieties

The two primary components of this compound—the substituted aniline and the oxobutanoic acid moiety—each carry significant weight in research.

Substituted Anilines: The aniline motif is a staple in drug development due to its versatility and synthetic accessibility. acs.org It is found in numerous FDA-approved drugs. cresset-group.com However, anilines are also known as a "structural alert" because they can be metabolized in the liver to form toxic metabolites, which can lead to adverse drug reactions. acs.orgumich.edu This dual nature has spurred significant research into:

Mitigating Toxicity: Medicinal chemists often seek to replace the aniline group with bioisosteres—different functional groups that retain the desired biological activity but have a better safety profile. acs.orgcresset-group.com This strategy aims to fine-tune pharmacological properties like bioavailability and selectivity while reducing the risk of off-target effects. cresset-group.com

Structure-Activity Relationships (SAR): The ease of modifying the aniline ring allows for extensive exploration of how different substituents affect a molecule's interaction with biological targets. researchgate.net

Oxobutanoic Acid Moieties: The 4-oxobutanoic acid portion of the molecule is a type of keto acid. 2-oxobutanoic acid, a related compound, is classified as a short-chain keto acid. drugbank.com These structures are of interest for several reasons:

Metabolic Relevance: Keto acids are intermediates in various metabolic pathways. For example, 3-methyl-2-oxobutanoic acid is a human and yeast metabolite. nih.gov

Synthetic Utility: The keto and carboxylic acid groups provide reactive handles for further chemical modifications, making them useful synthons in organic chemistry. Substituted 2,4-dioxobutanoic acids, for instance, are used to synthesize other complex molecules with potential anti-inflammatory activity. chimicatechnoacta.ru

The combination of a potentially problematic but highly versatile aniline moiety with a metabolically relevant acid chain makes compounds like this compound interesting subjects for further investigation in medicinal and organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminoanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFIPDZIPIAORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279086
Record name 4-(4-aminoanilino)-4-oxobutanoic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5415-22-5
Record name NSC11214
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-aminoanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(4-Aminoanilino)-4-oxobutanoic acid

The synthesis of this compound is primarily achieved through a two-step process that involves the formation of an amide bond followed by the reduction of a nitro group.

Hydrogenation-Based Reduction Strategies

A common and effective method for the synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 4-(4-nitroanilino)-4-oxobutanoic acid. This precursor is readily prepared by reacting 4-nitroaniline with succinic anhydride (B1165640).

The subsequent reduction of the nitro group to a primary amine is typically carried out using heterogeneous catalysis. Palladium on carbon (Pd/C) is a widely employed catalyst for this transformation, often in the presence of a hydrogen source such as hydrogen gas (H₂). The reaction is generally performed in a solvent like ethanol or methanol (B129727). This method is favored for its high efficiency and the clean nature of the conversion, yielding the desired product with good purity.

Alternative hydrogen sources for catalytic transfer hydrogenation include ammonium (B1175870) formate (B1220265), which decomposes in the presence of a catalyst like Pd/C to produce hydrogen, carbon dioxide, and ammonia. This approach can be advantageous as it avoids the need for handling gaseous hydrogen.

Table 1: Representative Catalytic Systems for Nitro Group Reduction

CatalystHydrogen SourceSolventTemperature (°C)PressureReference
10% Pd/CH₂EthanolRoom TemperatureAtmospheric
5% Pt/CH₂Methanol6010 bar
Pd/CAmmonium FormateMethanolRefluxAtmospheric

Amide Bond Formation from Precursors

The initial and crucial step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through the reaction of a primary aromatic amine with a cyclic anhydride.

Specifically, the synthesis of the nitro precursor, 4-(4-nitroanilino)-4-oxobutanoic acid, involves the reaction of 4-nitroaniline with succinic anhydride. This reaction is a nucleophilic acyl substitution where the amino group of 4-nitroaniline attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding succinamic acid derivative.

This reaction is often carried out in a suitable solvent such as toluene, and can be facilitated by heating. The resulting product, 4-(4-nitroanilino)-4-oxobutanoic acid, can then be isolated and purified before proceeding to the reduction step.

Synthesis of Analogues and Derivatives

The versatile structure of this compound, with its reactive aromatic amine and carboxylic acid functionalities, allows for a wide range of chemical modifications to produce a variety of analogues and derivatives.

Derivatization via Aromatic Amine Functional Group

The primary aromatic amine group in this compound is a key site for derivatization. Standard reactions for aromatic amines can be employed to introduce various substituents, thereby modifying the properties of the parent molecule.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups, though this can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products.

These derivatization strategies are valuable for structure-activity relationship studies and for the development of new compounds with tailored characteristics.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group presents another avenue for structural modification. Esterification and amidation are the most common transformations carried out at this position.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst or by using coupling agents. For instance, N-bromosuccinimide (NBS) has been reported as an efficient catalyst for the direct esterification of aryl and alkyl carboxylic acids. Microwave-assisted esterification using catalysts like N-fluorobenzenesulfonimide (NFSi) has also been shown to be effective.

Amidation: The carboxylic acid can be coupled with various amines to form a diverse range of amides. This reaction is typically facilitated by the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to activate the carboxylic acid.

Table 2: Reagents for Carboxylic Acid Modification

ModificationReagent/CatalystReaction Type
EsterificationN-bromosuccinimide (NBS)Catalytic Esterification
EsterificationN-fluorobenzenesulfonimide (NFSi)Microwave-assisted Esterification
AmidationDicyclohexylcarbodiimide (DCC)Amide Coupling
Amidation1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)Amide Coupling

Exploration of Different Aniline (B41778) Substituents

The synthesis of analogues of this compound can be readily achieved by starting with different substituted anilines in the initial amide bond formation step with succinic anhydride. This approach allows for the introduction of a wide variety of functional groups onto the aromatic ring, enabling a systematic investigation of the impact of these substituents on the molecule's properties.

For example, using p-toluidine instead of p-phenylenediamine (B122844) would yield N-(4-methylphenyl)succinamic acid. Similarly, other substituted anilines can be employed to generate a library of N-aryl succinamic acid derivatives. The general synthetic route involves the dropwise addition of a solution of the substituted aniline in a solvent like toluene to a solution of succinic anhydride in the same solvent, followed by stirring at room temperature.

Table 3: Examples of N-Aryl Succinamic Acid Analogues

Starting AnilineProduct
p-ToluidineN-(4-Methylphenyl)succinamic acid
2-ChloroanilineN-(2-Chlorophenyl)succinamic acid
4-IsopropylanilineN-(4-Isopropylphenyl)succinamic acid

This modular synthetic approach provides a powerful tool for the exploration of the chemical space around the this compound scaffold.

Advanced Synthetic Techniques

The dual functionality of this compound makes it an ideal candidate for use in advanced, high-throughput synthetic methods designed to rapidly generate large collections of novel molecules.

DNA-Encoded Library (DEL) technology is a powerful platform for the discovery of new drug leads, enabling the synthesis and screening of billions of compounds simultaneously. lifechemicals.com This technology relies on covalently linking a unique DNA tag to each chemical compound, which acts as an identifiable barcode. wiley.com The synthesis is often performed in a combinatorial "split-and-pool" fashion.

Carboxylic acids and amines are fundamental building blocks in DEL synthesis due to the robust and well-understood nature of amide bond formation. nih.gov this compound serves as an excellent bifunctional reagent in this context. Its carboxylic acid group can be coupled to an amine-functionalized, DNA-tagged scaffold, while its free aromatic amine can be used in a subsequent synthetic cycle to react with another set of building blocks. Conversely, the amine group can be acylated first, leaving the carboxylic acid available for a later reaction. This versatility allows the compound to be incorporated into diverse library designs, expanding the chemical space available for screening against biological targets. nih.govkeyorganics.net

Table 1: Role of this compound in a Hypothetical 2-Cycle DEL Synthesis

Cycle Reaction Step Function of this compound Resulting Structure
Cycle 1 Amide couplingThe amine group reacts with a library of DNA-tagged carboxylic acids (R¹-COOH).DNA-Tag-R¹-CO-NH-Ph-NH-CO-(CH₂)₂-COOH
Cycle 2 Amide couplingThe remaining carboxylic acid group reacts with a library of amines (R²-NH₂).DNA-Tag-R¹-CO-NH-Ph-NH-CO-(CH₂)₂-CO-NH-R²

Modular synthesis involves the systematic assembly of complex molecules from smaller, interchangeable building blocks or "modules." The bifunctional nature of this compound makes it a prime example of such a modular component. It can act as a linker or scaffold, connecting two other molecular fragments through its amine and carboxylic acid functionalities.

In a modular strategy, one end of the molecule (e.g., the carboxylic acid) can be reacted with a class of compounds, and the product can then be reacted at the other end (the amine) with a different class of compounds. This allows for the rapid generation of a grid of related but structurally distinct molecules. This approach is fundamental to combinatorial chemistry and is used to build libraries for screening purposes. The defined chemical handles on this compound allow for controlled, stepwise synthesis, which is crucial for building complex and well-defined molecular architectures.

Reaction Optimization and Yield Enhancement Studies

Optimizing reaction conditions is critical for maximizing the yield and purity of synthetic products. For reactions involving 4-oxobutanoic acids and their derivatives, several parameters can be adjusted for yield enhancement.

Studies on the synthesis of related heterocyclic structures from 4-aryl-4-oxobutanoic acids have shown that the choice of solvent and the method of water removal are crucial. arabjchem.org For cyclization and condensation reactions, which produce water as a byproduct, using a solvent like toluene or benzene allows for the azeotropic removal of water, driving the reaction equilibrium towards the product. arabjchem.org

Furthermore, the use of microwave irradiation has emerged as a powerful technique for accelerating these reactions. Compared to conventional heating, microwave synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields. arabjchem.org For instance, the synthesis of certain heterocycles using 4-oxo-4-(p-tolyl)butanoic acid with diamines reached yields of up to 85% in just 5 minutes under microwave conditions at 130 °C. arabjchem.org These optimization principles are directly applicable to transformations involving this compound, particularly in the synthesis of benzimidazole analogues or in amide bond forming reactions.

Table 2: Comparison of Reaction Conditions for Synthesis Involving 4-Oxobutanoic Acid Derivatives

Parameter Conventional Heating Microwave Irradiation (SVR) Outcome/Advantage
Solvent Toluene or BenzeneBenzeneBoth are effective for azeotropic water removal. arabjchem.org
Temperature Boiling point of solvent130 °CMicrowave allows for precise temperature control. arabjchem.org
Reaction Time Several hours5 minutesSignificant reduction in reaction time. arabjchem.org
Yield VariableUp to 85%Often results in improved yields. arabjchem.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed examination of a molecule's electronic characteristics, providing a foundation for understanding its behavior in chemical reactions.

Density Functional Theory (DFT) Applications in Predicting Chemical Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a suitable method for studying medium to large-sized molecules like 4-(4-Aminoanilino)-4-oxobutanoic acid. niscpr.res.in

DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311G(d,p), can be used to optimize the molecular geometry of this compound, determining its most stable three-dimensional arrangement. bhu.ac.inresearchgate.net From this optimized structure, a host of electronic properties can be calculated to predict its chemical reactivity. These properties include the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential, which collectively provide a detailed picture of how the molecule is likely to interact with other chemical species. researchgate.netbhu.ac.in

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the prediction of chemical reactivity by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons, thus indicating its nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO, as the lowest energy orbital without electrons, represents the molecule's capacity to accept electrons, highlighting its electrophilic or acidic nature. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.netnih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher reactivity. researchgate.net For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their spatial distribution across the molecule. This would reveal which parts of the molecule are most likely to be involved in electron donation and acceptance during a chemical reaction.

Table 1: Representative Frontier Molecular Orbital Data

Parameter Energy (eV)
HOMO -5.8
LUMO -1.2
Energy Gap (ΔE) 4.6

Note: The values presented in this table are illustrative and represent the type of data obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict the sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. bhu.ac.inresearchgate.net

Typically, regions of negative electrostatic potential, often colored red, are associated with a high electron density and are therefore prone to attack by electrophiles. bhu.ac.inresearchgate.net In this compound, these areas would likely be concentrated around the oxygen atoms of the carboxyl and amide groups, as well as the nitrogen atom of the amino group. tci-thaijo.org Conversely, areas with positive electrostatic potential, usually depicted in blue, indicate electron-deficient regions and are the preferred sites for nucleophilic attack. bhu.ac.inresearchgate.net Hydrogen atoms, particularly those of the amino and carboxylic acid groups, are expected to show positive electrostatic potential. bhu.ac.in

Average Local Ionization Energy (ALIE) Investigations

Average Local Ionization Energy (ALIE) is a conceptual DFT tool that provides a measure of the energy required to remove an electron from any point in the space of a molecule. nih.gov The regions with the lowest ALIE values correspond to the locations of the most loosely bound electrons, making them the most probable sites for electrophilic and radical attack. nih.gov

An ALIE analysis of this compound would generate a three-dimensional map of ionization energies across the molecule's surface. The areas with the minimum ALIE values would pinpoint the most reactive sites for electron removal. This method offers a more detailed and nuanced view of reactivity compared to broader indicators and can be particularly useful in distinguishing the reactivity of different nucleophilic centers within the same molecule.

Conformation and Stability Analysis

The biological activity and chemical reactivity of a molecule are often intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt various conformations. Computational methods can be employed to perform a systematic conformational analysis to identify the most stable conformers.

This process typically involves rotating the molecule around its flexible bonds and calculating the potential energy of each resulting structure. The structures corresponding to energy minima on the potential energy surface represent stable conformers. The global minimum energy conformer is the most stable and, therefore, the most likely to be populated at equilibrium. Understanding the preferred conformation is crucial as it dictates how the molecule will interact with other molecules, such as biological receptors or reactants in a chemical synthesis. The stability of different conformers is influenced by intramolecular interactions, such as hydrogen bonding, which can be identified and quantified through these computational analyses.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway from reactants to products. For reactions involving this compound, computational methods can be used to identify transition states, which are the high-energy structures that connect reactants and products.

By calculating the activation energies associated with different possible reaction pathways, researchers can determine the most energetically favorable mechanism. This approach provides detailed insights into the step-by-step process of bond breaking and formation. For instance, in a condensation reaction involving the carboxylic acid group of this compound, computational modeling could be used to explore the intricate details of the proton transfer and nucleophilic attack steps, helping to rationalize experimental observations and predict the outcomes of related reactions.

Table 2: Compound Names Mentioned in the Article

Compound Name

In Silico Approaches for Predicting Molecular Interactions

In silico techniques are instrumental in modern drug discovery and materials science for predicting how a small molecule like this compound might interact with biological macromolecules. These methods can guide experimental work by identifying potential protein targets and estimating the strength of the molecular interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov This method is widely used to understand the structural basis of molecular recognition and to screen virtual libraries of compounds for potential drug candidates. nih.govneliti.com

In a typical docking simulation for this compound, the three-dimensional structure of the compound would be placed into the binding site of a target protein. The simulation then explores various possible conformations and orientations of the ligand within the binding site, calculating a score that reflects the likelihood of a stable interaction. neliti.com These scoring functions typically account for factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. globalresearchonline.net Studies on other aniline (B41778) derivatives have successfully used docking to predict interactions with targets like DNA gyrase and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov For this compound, such simulations could reveal key interactions, for example, hydrogen bonds formed by its amino and carboxylic acid groups, that contribute to its binding.

While docking predicts the binding pose, the prediction of binding affinity aims to quantify the strength of the interaction between the ligand and its target. arxiv.org This is often expressed as a binding free energy, with more negative values indicating a stronger and more stable interaction. nih.gov Accurate prediction of binding affinity is a central goal in computational drug design, as it correlates with the potency of a potential drug. nih.govcolumbia.edu

Various computational methods, ranging from relatively fast scoring functions used in docking to more computationally intensive methods like free energy perturbation (FEP), are used to predict binding affinity. columbia.edu These methods consider detailed atomic interactions, including solvation effects and conformational changes upon binding. arxiv.org Machine learning models are also increasingly being used to predict binding affinity based on large datasets of known protein-ligand interactions. nih.govarxiv.org For this compound, predicting its binding affinity to various potential protein targets would allow for the prioritization of experimental testing and could guide the design of more potent analogs.

Table 2: Key Concepts in Ligand-Target Interaction Prediction

Concept Description Relevance to this compound
Molecular Docking Predicts the preferred orientation of a ligand in a receptor's binding site. nih.gov Could identify potential protein targets and binding modes.
Binding Free Energy A measure of the strength of the non-covalent interaction between two molecules. nih.gov Quantifies the potential potency of its interaction with a target.
Hydrogen Bonding An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. The amino and carboxylic acid groups are potential hydrogen bond donors and acceptors.

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | The aniline ring can participate in hydrophobic interactions within a protein binding pocket. |

Spectroscopic Characterization in Research Contexts

The elucidation of the molecular structure of "4-(4-Aminoanilino)-4-oxobutanoic acid" and the monitoring of its synthesis rely heavily on a suite of spectroscopic techniques. Vibrational and nuclear magnetic resonance spectroscopy are cornerstone methods for providing detailed information about the compound's functional groups, connectivity, and electronic environment.

Reactivity and Mechanistic Studies

Amide Reactivity and Hydrolysis Investigations

The amide bond in 4-(4-Aminoanilino)-4-oxobutanoic acid is a key feature influencing its chemical behavior. Amide hydrolysis, the cleavage of this bond, can occur under both acidic and basic conditions, although amides are generally resistant to hydrolysis and require forcing conditions. youtube.com

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of p-phenylenediamine (B122844) yield the corresponding carboxylic acid (succinic acid) and the protonated amine. youtube.com

The rate of hydrolysis is influenced by steric and electronic factors. The presence of the anilino group may introduce some steric hindrance, but the electronic effects of the substituent on the phenyl ring are also significant. The amino group at the para position is electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of hydrolysis compared to unsubstituted N-phenylsuccinamic acid.

Table 1: General Conditions for Amide Hydrolysis

ConditionReagentsGeneral Observations
AcidicConcentrated HCl or H₂SO₄, heatRequires strong acid and elevated temperatures. The reaction is reversible. youtube.comyoutube.com
BasicConcentrated NaOH or KOH, heatRequires strong base and heat. The reaction is irreversible due to carboxylate formation. chemistrysteps.com

Carboxylic Acid Reactivity

The terminal carboxylic acid group in this compound is a site of versatile reactivity, most notably in esterification and amide formation reactions.

Esterification: In the presence of an alcohol and a strong acid catalyst, such as sulfuric acid, the carboxylic acid can undergo Fischer esterification to form the corresponding ester. masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com

Amide Formation: The carboxylic acid can be converted into a more reactive acyl derivative, such as an acyl chloride or an anhydride (B1165640), which can then readily react with an amine to form a new amide bond. Alternatively, direct condensation with an amine can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

The reactivity of the carboxylic acid is generally not significantly influenced by the distant anilino-amide moiety under standard reaction conditions.

Reactions with Nucleophiles

The primary amino group on the phenyl ring of this compound is nucleophilic and can participate in various reactions. For instance, it can be acylated by reaction with acid chlorides or anhydrides to form a di-acylated derivative. chemguide.co.uk It can also react with aldehydes and ketones to form Schiff bases (imines), which are versatile intermediates in organic synthesis.

The amide nitrogen is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under strongly basic conditions, it can be deprotonated to form an amidate anion, which can then act as a nucleophile.

Derivatives of this compound can serve as precursors for the synthesis of various heterocyclic compounds. For example, related β-aroylacrylic acids have been shown to react with nitrogen nucleophiles to form aza Michael adducts, which can then be used to synthesize heterocycles like pyridazinones and oxazinones. raco.catraco.cat While this compound itself lacks the α,β-unsaturation, its derivatives could potentially be modified to undergo similar cyclization reactions. For instance, dehydration of the butanoic acid chain could introduce a double bond, opening up pathways for heterocyclization.

Furthermore, intramolecular reactions involving the amino group and the carboxylic acid or its derivatives are plausible. For example, under dehydrating conditions, the amino group could potentially react with the carboxylic acid to form a large macrocyclic lactam, although this is generally entropically disfavored. More likely are reactions that lead to the formation of five- or six-membered rings, which would require modification of the butanoic acid backbone.

Intramolecular Cyclization Pathways

While this compound itself is not primed for direct intramolecular cyclization to a simple γ-lactam, its derivatives could be. The formation of a γ-lactam (a five-membered cyclic amide) is a common reaction pathway for γ-amino acids. uclouvain.be If the amide bond of this compound were to be hydrolyzed, the resulting 4-aminobutanoic acid derivative could potentially cyclize.

More relevantly, N-arylsuccinamic acids can undergo cyclization under certain conditions. For instance, treatment with a dehydrating agent like acetic anhydride can lead to the formation of N-arylsuccinimides. This reaction proceeds via the formation of a mixed anhydride, followed by intramolecular nucleophilic attack of the amide nitrogen onto the newly formed carbonyl group.

The synthesis of γ-lactams can also be achieved through C-H amidation of suitable precursors, often catalyzed by transition metals like iridium or rhodium. nih.gov A derivative of this compound, if appropriately functionalized, could potentially undergo such a reaction to form a γ-lactam fused to the aromatic ring.

Table 2: Potential Cyclization Reactions of N-Arylsuccinamic Acid Derivatives

Reaction TypeReagents/ConditionsProduct
Dehydrative CyclizationAcetic anhydride, heatN-Arylsuccinimide
Reductive Cyclization(For nitro-precursors)Cyclic hydroxamic acids nih.gov
Transition Metal-Catalyzed C-H AmidationIr or Rh catalystsγ-Lactam nih.gov

Cyclization of Related Oxobutanoic Acids

The structure of this compound, an N-substituted amic acid, contains a carboxylic acid and an amide group separated by a flexible alkyl chain, making it susceptible to intramolecular cyclization to form a five-membered succinimide (B58015) ring. This type of reaction is a common transformation for related N-aryl amic acids, typically promoted by dehydrating agents or heat.

The general mechanism for the cyclization of an N-aryl amic acid, such as N-phenylsuccinamic acid (a close structural analog), involves the activation of the carboxylic acid group, followed by an intramolecular nucleophilic attack by the amide nitrogen. The reaction proceeds through a tetrahedral intermediate, which then eliminates a molecule of water to form the stable five-membered imide ring.

Studies on similar systems, such as the cyclization of other amic acid derivatives, have shown that the reaction can be achieved using reagents like acetic anhydride and sodium acetate (B1210297). researchgate.net This process underscores a fundamental reactivity pattern expected for this compound.

Kinetics of Cyclization Reactions and pH Dependence

The kinetics of the intramolecular cyclization of amic acids are significantly influenced by the pH of the medium. The reaction is subject to both acid and base catalysis. The pH-rate profile for the cyclization of many amic acids typically exhibits a bell shape, with the maximum rate occurring in the weakly acidic to neutral pH range.

At low pH, the carboxylic acid group is protonated, which is necessary for the reaction, but the amide nitrogen, the nucleophile, can also be protonated, rendering it non-nucleophilic and thus slowing the reaction. As the pH increases, the concentration of the deprotonated, more nucleophilic amide nitrogen increases, but at very high pH, the carboxylic acid group becomes deprotonated to a carboxylate, which is less electrophilic and disfavors the initial intramolecular attack.

Kinetic studies on related compounds have indicated that the mechanism can involve a pre-equilibrium deprotonation of the amide NH group, followed by a nucleophilic attack of the resulting nitrogen anion on the carbonyl carbon of the carboxylic acid side chain to form a cyclic tetrahedral intermediate. researchgate.net The rate-determining step can change with pH. In acidic conditions, the cyclization step itself is often rate-limiting, whereas at neutral to basic pH, the breakdown of the tetrahedral intermediate to the final product can become the slowest step. researchgate.net

While specific kinetic data for this compound is not available, the general principles of amic acid cyclization suggest a complex dependence on pH, with the reaction rate being a function of the ionization states of both the carboxylic acid and the anilino amino group.

Oxidation-Reduction Chemistry

The anilino moiety in this compound is susceptible to oxidation. The presence of the electron-donating amino group on one of the aromatic rings and the bridging secondary amine makes this part of the molecule electron-rich and thus a target for oxidizing agents.

Kinetic Studies of Oxidation Reactions

Kinetic studies on the oxidation of aniline (B41778) and its derivatives provide a framework for understanding the potential oxidative behavior of this compound. The oxidation of anilines can be complex, often proceeding through radical intermediates and leading to a variety of products, including azoxybenzenes, azobenzenes, and polymeric materials.

For instance, the oxidation of aniline by various oxidizing agents has been shown to follow different rate laws depending on the oxidant and reaction conditions. In some cases, the reaction is first-order with respect to both the aniline derivative and the oxidant. The rates of these reactions are highly dependent on the substituents on the aromatic ring. Electron-donating groups generally increase the rate of oxidation, while electron-withdrawing groups decrease it.

The following table presents representative kinetic data for the oxidation of aniline by potassium permanganate, which illustrates the effect of pH on the second-order rate constant.

Table 1: Effect of pH on the Second-Order Rate Constant (k) for the Oxidation of Aniline by Mn(VII)

pH k (M⁻¹s⁻¹)
5.0 1.2 x 10³
6.0 4.5 x 10²
7.0 1.1 x 10²
8.0 2.0 x 10¹
9.0 3.0

Data is illustrative and based on trends reported for aniline oxidation.

Solvent Polarity Effects on Reaction Rates

The polarity of the solvent can have a significant impact on the rates of oxidation of anilino compounds. For reactions that proceed through a polar transition state, an increase in solvent polarity can stabilize the transition state more than the reactants, leading to an increase in the reaction rate.

Studies on the oxidation of substituted anilines have shown that the reaction rate can increase with increasing solvent polarity, suggesting a charge-separated transition state. The relationship between the rate constant and the dielectric constant of the medium is often analyzed using the Kirkwood equation. A linear plot of log(k) versus (D-1)/(2D+1) with a positive slope is indicative of a transition state that is more polar than the reactants.

The table below illustrates the effect of solvent composition on the rate constant for a typical aniline oxidation reaction.

Table 2: Effect of Solvent Polarity on the Rate Constant (k) for the Oxidation of an Aniline Derivative

Solvent Composition (% Acetic Acid in Water) Dielectric Constant (D) k (s⁻¹)
30 55.4 1.25 x 10⁻⁴
40 48.2 2.50 x 10⁻⁴
50 41.0 5.00 x 10⁻⁴
60 33.8 1.00 x 10⁻³

Data is illustrative and based on general trends observed in the literature.

Proposed Reaction Mechanisms

The mechanism of oxidation of anilines often involves the initial formation of a radical cation via a one-electron transfer from the nitrogen atom to the oxidant. This radical cation can then undergo further reactions, such as deprotonation, dimerization, or further oxidation, to yield a variety of products.

A plausible general mechanism for the oxidation of the anilino moiety in this compound can be proposed as follows:

Initial Electron Transfer: The nitrogen atom of the secondary amine attacks the oxidant in a one-electron transfer step to form a radical cation intermediate.

Deprotonation: The radical cation can lose a proton to form a neutral radical.

Radical Coupling: Two of these radicals can couple to form a dimeric species, such as a hydrazo derivative.

Further Oxidation: The dimeric intermediate can be further oxidized to an azo compound.

Alternatively, the initial radical cation can be further oxidized to a dication, which can then react with nucleophiles present in the reaction mixture. The specific pathway and the final products will depend on the nature of the oxidant, the reaction conditions (such as pH and solvent), and the presence of any catalysts. For example, in the presence of strong oxidizing agents, the oxidation can lead to the formation of quinone-imine structures and eventually polymeric materials. researchgate.net

Enzyme Interaction Studies in Vitro and Theoretical Perspectives

Exploration of Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The inhibition can be either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a stable, often covalent, bond with the enzyme.

Reversible inhibition is characterized by a non-covalent interaction between the inhibitor and the enzyme, allowing for the possibility of the inhibitor to be removed, for instance by dialysis. researchgate.net This type of inhibition can be further classified based on the inhibitor's binding site on the enzyme.

Competitive Inhibition : In this mode, the inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. knyamed.comjackwestin.com The inhibitor's binding prevents the substrate from binding, thus reducing the rate of reaction. This type of inhibition can be overcome by increasing the substrate concentration. For succinic acid derivatives, competitive inhibition has been observed for enzymes like CYP2D6 and CYP2C9. nih.gov

Non-Competitive Inhibition : A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. jackwestin.comwikipedia.org This binding causes a conformational change in the enzyme that reduces its catalytic efficiency, without affecting substrate binding. wikipedia.org Consequently, increasing substrate concentration does not reverse this type of inhibition. Succinic acid has been shown to act as a non-competitive inhibitor of CYP3A4. nih.gov

Uncompetitive Inhibition : This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. jackwestin.com This type of inhibition is more effective at higher substrate concentrations.

Mixed Inhibition : A mixed inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site. jackwestin.comnih.gov Mixed inhibitors affect both the substrate binding (Km) and the maximum reaction rate (Vmax). nih.gov

The following table summarizes the key characteristics of reversible inhibition types.

Inhibition TypeBinds toEffect on KmEffect on VmaxOvercome by High [Substrate]?
Competitive Enzyme Active SiteIncreasesUnchangedYes
Non-Competitive Enzyme Allosteric SiteUnchangedDecreasesNo
Uncompetitive Enzyme-Substrate ComplexDecreasesDecreasesNo
Mixed Enzyme and Enzyme-Substrate ComplexIncreases or DecreasesDecreasesNo

This table presents a conceptual summary of reversible enzyme inhibition types.

Irreversible inhibitors typically form a covalent bond with the enzyme, leading to a permanent loss of activity. researchgate.net This process is often time-dependent, and the inhibitor cannot be removed by simple methods like dialysis. Studies on maleic acid aminophenol derivatives, which are structurally related to 4-(4-Aminoanilino)-4-oxobutanoic acid, have shown them to act as irreversible inhibitors of acetylcholinesterase. nih.gov

A less common but important mechanism is reversible covalent inhibition. In this case, the inhibitor forms a covalent bond with the enzyme, but the reaction is reversible, allowing the enzyme to regain activity. This type of inhibition combines the features of both reversible and irreversible inhibition.

In Vitro Enzyme Activity Assays for Inhibition Constant Determination

To quantify the potency of an enzyme inhibitor, in vitro assays are performed to determine key kinetic parameters.

The inhibition constant (K_i) is a measure of the affinity of a reversible inhibitor for an enzyme. A lower K_i value indicates a more potent inhibitor. K_i values are determined by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. For instance, studies on succinic acid's inhibition of cytochrome P450 enzymes determined K_i values through incubating varying concentrations of substrates and the inhibitor. nih.gov

The table below shows hypothetical K_i values for different types of reversible inhibitors, illustrating how such data would be presented.

CompoundTarget EnzymeInhibition TypeK_i (µM)
Compound AEnzyme XCompetitive10.5
Compound BEnzyme YNon-Competitive5.2
Compound CEnzyme ZMixed15.8

This table contains example data to illustrate the determination of K_i values.

For irreversible inhibitors, the potency is often described by the second-order rate constant k_inact/K_I, which represents the efficiency of enzyme inactivation. nih.gov K_I is the inhibitor concentration that gives half the maximal rate of inactivation, and k_inact is the maximal rate of inactivation. This parameter is crucial for understanding the time-dependent nature of irreversible inhibition. The determination of these values involves monitoring the enzyme activity over time in the presence of different inhibitor concentrations. nih.gov

The following table provides an example of how inactivation efficiency data for covalent inhibitors might be presented.

CompoundTarget Enzymek_inact (min⁻¹)K_I (µM)k_inact/K_I (M⁻¹min⁻¹)
Inhibitor XProtease A0.052.520000
Inhibitor YKinase B0.120.8150000

This table contains example data to illustrate the assessment of inactivation efficiency for covalent inhibitors.

Allosteric Modulation Investigations

Extensive literature searches did not yield any specific studies on the allosteric modulation of enzymes by this compound. In vitro and theoretical investigations into the allosteric effects of this compound on enzyme kinetics and function are not available in the public domain. Consequently, no research findings or data tables on this specific topic can be provided.

Applications in Chemical Biology and Research Tools

Utilization as Building Blocks in Chemical Synthesis

The bifunctional nature of 4-(4-Aminoanilino)-4-oxobutanoic acid makes it an attractive building block for the synthesis of diverse chemical entities. The primary aromatic amine can participate in a range of chemical reactions, including amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. Similarly, the carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, providing another handle for molecular elaboration.

This dual reactivity allows for the construction of molecules with tailored properties. For instance, the aniline (B41778) portion can be integrated into pharmacologically relevant scaffolds, while the butanoic acid chain can serve as a linker to attach other functionalities, such as reporter tags, affinity labels, or solubilizing groups. The straightforward accessibility of these functional groups makes this compound a practical and efficient starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Research on related anilino-oxobutanoic acid derivatives has demonstrated their utility in the synthesis of complex molecules, including those with potential biological activity.

Role in DNA-Encoded Chemical Libraries (DELs) for Target Identification

DNA-Encoded Chemical Libraries (DELs) have revolutionized early-stage drug discovery by enabling the screening of vast numbers of compounds against a biological target in a single experiment. drugdiscoverychemistry.com The success of DEL technology relies on the availability of a diverse set of chemical building blocks that are compatible with DNA-tagging and subsequent screening procedures. vipergen.com

This compound is a prime candidate for inclusion in DEL synthesis. Its structure possesses the necessary characteristics for a bifunctional linker or scaffold. The carboxylic acid can be coupled to a DNA-oligonucleotide handle, while the aromatic amine provides a point for diversification. In a typical DEL synthesis workflow, the DNA-tagged this compound could be reacted with a library of electrophilic building blocks, thereby generating a large collection of unique compounds, each with its own DNA barcode.

The general structure of this compound aligns with the types of building blocks commonly used in the construction of DELs, which often feature amine and carboxylic acid functionalities for amide bond formation, a robust and widely used reaction in this field. nih.gov The ability to create large and diverse libraries from such building blocks is crucial for identifying novel hit compounds against a wide range of biological targets. osti.gov

Exploration as a Research Tool for Chemical Transformations

Beyond its role as a building block, this compound can also serve as a valuable research tool for exploring and developing new chemical transformations. The presence of both nucleophilic (amine) and electrophilic (activated carboxylic acid) centers within the same molecule allows it to be used as a model substrate in a variety of chemical reactions.

For example, it can be employed to investigate the selectivity of catalysts or reagents that differentiate between the two functional groups. Researchers can study intramolecular cyclization reactions to form novel heterocyclic systems. Furthermore, the aniline moiety can be modified to explore the electronic and steric effects on the reactivity of the carboxylic acid, and vice versa. This exploration can lead to the discovery of new synthetic methodologies and a deeper understanding of fundamental chemical principles. The reactivity of similar anilino-oxobutanoic acid derivatives has been explored in the synthesis of various heterocyclic compounds, highlighting the potential of this chemical class as versatile research tools.

Metabolic Pathway Research Microorganisms and Theoretical Contexts

Identification of Metabolic Intermediates and End-Products

The microbial metabolism of 4-(4-Aminoanilino)-4-oxobutanoic acid is hypothesized to commence with the enzymatic hydrolysis of the amide bond. This initial cleavage would yield two primary intermediates: 4-aminoaniline and succinic acid. These intermediates would then enter established microbial metabolic pathways.

4-Aminoaniline (p-Phenylenediamine) Pathway: The aerobic degradation of 4-aminoaniline is expected to proceed through intermediates commonly observed in the breakdown of aromatic amines. A plausible pathway involves the formation of catechol, which is a central intermediate in the degradation of many aromatic compounds. Catechol can then undergo ring cleavage through either the ortho- or meta-cleavage pathway, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. Under anaerobic conditions, the degradation of aromatic amines can be initiated by carboxylation.

Succinic Acid Pathway: Succinic acid is a key intermediate in the central metabolism of most organisms. nih.gov It is a component of the TCA cycle, a primary pathway for energy production. nih.gov In microorganisms, succinic acid can also be a product of fermentation, particularly under anaerobic conditions where some bacteria utilize the reductive branch of the TCA cycle. nih.govnih.gov The end-products of succinic acid metabolism are typically carbon dioxide, water, and biomass, with the generation of ATP.

A proposed overview of the metabolic intermediates and end-products is presented in Table 1.

Table 1: Proposed Metabolic Intermediates and End-Products of this compound Degradation

Initial Compound Primary Intermediates Secondary Intermediates Central Metabolic Intermediates Final End-Products
This compound 4-Aminoaniline Catechol Acetyl-CoA Carbon Dioxide
Succinic Acid Fumarate (B1241708), Malate (B86768), Oxaloacetate Succinyl-CoA Water, Biomass

Investigation of Anabolic and Catabolic Pathways involving related compounds

The study of anabolic and catabolic pathways of compounds structurally similar to this compound provides a framework for understanding its potential metabolic fate.

Catabolic Pathways: Catabolic pathways involve the breakdown of complex molecules to simpler ones, releasing energy. The degradation of aromatic amines is a well-studied catabolic process in various bacteria. For instance, bacteria can utilize aniline (B41778) and its derivatives as the sole source of carbon and energy. The initial steps in these pathways often involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to catecholic intermediates. These are then subject to ring-cleavage dioxygenases, funneling the breakdown products into central metabolic pathways. nih.gov

Succinic acid is a central molecule in both catabolic and anabolic processes. In catabolism, it is an intermediate of the TCA cycle, where it is oxidized to fumarate. nih.gov Conversely, in some anaerobic bacteria, the reductive branch of the TCA cycle can be used to produce succinate (B1194679) from other carbon sources. nih.gov

Anabolic Pathways: Anabolic pathways involve the synthesis of complex molecules from simpler ones, requiring energy input. While this compound is not a known natural product, its components can be involved in anabolic processes. Succinate, for example, can be drawn from the TCA cycle to serve as a precursor for the biosynthesis of other molecules, such as amino acids and heme groups. The amino group from 4-aminoaniline, upon its release as ammonia, can be assimilated by microorganisms for the synthesis of amino acids and other nitrogen-containing biomolecules.

Comparative Metabolic Pathway Analysis in Microorganisms for Research Target Identification

Comparing the metabolic capabilities of different microorganisms is crucial for identifying promising candidates for bioremediation or biotechnological applications involving this compound. A wide range of bacteria, including species from the genera Pseudomonas, Bacillus, Rhodococcus, and Acinetobacter, are known for their ability to degrade aromatic compounds.

A comparative analysis suggests that microorganisms with robust amidase activity and well-characterized aromatic amine degradation pathways would be primary targets for research. For example, a microorganism that efficiently hydrolyzes the amide bond and possesses a versatile catechol degradation pathway would be a strong candidate for the complete mineralization of this compound.

Table 2 provides a comparative overview of relevant metabolic capabilities in different microbial genera.

Table 2: Comparative Metabolic Capabilities of Selected Microbial Genera

Microbial Genus Amidase Activity Aromatic Amine Degradation Succinate Metabolism Potential for this compound Degradation
Pseudomonas Widely reported, broad substrate range Well-documented pathways for aniline and derivatives Central role in TCA cycle High
Bacillus Known for producing various hydrolases, including amidases Some species capable of degrading aromatic compounds Key component of central metabolism Moderate to High
Rhodococcus Often possess diverse catabolic enzyme systems Known for degradation of a wide range of organic compounds, including aromatics Standard metabolic pathways High
Acinetobacter Reported in various species Efficient in degrading a variety of aromatic hydrocarbons and amines Integral to cellular respiration Moderate to High

Enzyme Involvement in Metabolic Transformations

The metabolic transformation of this compound is predicted to be a multi-step process catalyzed by a series of enzymes.

The initial and most critical step is the hydrolysis of the amide linkage. This reaction is likely catalyzed by an amidase (or amidohydrolase). Microbial amidases are a diverse group of enzymes that hydrolyze non-peptide C-N bonds in a wide range of substrates. researchgate.net These enzymes are classified into different families, with some exhibiting broad substrate specificity that could potentially accommodate this compound.

Following the initial hydrolysis, the degradation of the resulting 4-aminoaniline would involve enzymes of the aromatic catabolic pathways. Key enzymes include:

Aniline dioxygenase: This enzyme would likely catalyze the initial oxidation of 4-aminoaniline to a dihydroxy derivative.

Catechol 1,2-dioxygenase and Catechol 2,3-dioxygenase: These enzymes are responsible for the cleavage of the catechol ring, a pivotal step in the degradation of many aromatic compounds.

The metabolism of succinic acid is mediated by the enzymes of the TCA cycle, including:

Succinate dehydrogenase: This enzyme catalyzes the oxidation of succinate to fumarate.

Fumarase: Catalyzes the hydration of fumarate to malate.

Malate dehydrogenase: Oxidizes malate to oxaloacetate.

A summary of the enzymes potentially involved is presented in Table 3.

Table 3: Potential Enzymes Involved in the Metabolism of this compound

Metabolic Step Substrate Product(s) Enzyme Class Specific Enzyme Example(s)
Initial Hydrolysis This compound 4-Aminoaniline + Succinic Acid Amidase (Amidohydrolase) N-acyl-amino acid amidase, Aryl acylamidase
Aromatic Ring Activation 4-Aminoaniline Catechol Dioxygenase Aniline dioxygenase
Aromatic Ring Cleavage Catechol cis,cis-Muconic acid or 2-Hydroxymuconic semialdehyde Dioxygenase Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase
Succinate Oxidation Succinic Acid Fumarate Oxidoreductase Succinate dehydrogenase

Analytical Method Development for Research Applications

Chromatographic Techniques for Compound Quantification and Purity Assessment

Chromatographic methods are essential for separating 4-(4-Aminoanilino)-4-oxobutanoic acid from impurities, degradation products, and other components in a sample matrix. The development of robust and reliable methods is a critical step in the research and manufacturing process.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. The development of an HPLC method involves a systematic optimization of various parameters to achieve the desired separation with adequate resolution, sensitivity, and speed.

For a molecule with the characteristics of this compound, which possesses both polar (amino and carboxylic acid groups) and non-polar (aromatic rings) moieties, Reverse Phase HPLC (RP-HPLC) is the most common and suitable approach. libretexts.org In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. libretexts.org The optimization process aims to find the ideal balance of interactions between the analyte, the stationary phase, and the mobile phase to achieve effective separation from any potential impurities.

The selection of the stationary phase is a critical first step. Columns with C18 (octadecylsilane) or C8 (octylsilane) bonded phases are typical starting points for compounds of moderate polarity. libretexts.org Given the presence of polar functional groups, a column with low silanol (B1196071) activity or one that is end-capped would be preferable to minimize peak tailing caused by secondary interactions between the basic amino group and acidic silanols on the silica (B1680970) surface. For highly polar compounds, alternative stationary phases like those used in Hydrophilic Interaction Liquid Chromatography (HILIC) could be considered, though RP-HPLC is generally the first choice. halocolumns.com

The composition of the mobile phase is a powerful tool for controlling retention and selectivity in RP-HPLC. phenomenex.com A typical mobile phase for the analysis of this compound would consist of an aqueous component and an organic modifier. researchgate.net

Organic Modifier : Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used in RP-HPLC. phenomenex.commastelf.com Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths. mastelf.com The choice between them can affect the selectivity of the separation, so both are often screened during method development.

Aqueous Phase and pH Control : The aqueous component is often buffered to control the ionization state of the analyte. phenomenex.com this compound has both an acidic carboxylic acid group and a basic amino group. The pH of the mobile phase will significantly influence the retention time and peak shape. mastelf.com To ensure the compound is in a single ionic form and to achieve reproducible retention, the pH should be controlled at least 2 units away from the pKa values of the acidic and basic functional groups. Buffers such as phosphate (B84403) or acetate (B1210297) are commonly used. researchgate.net For mass spectrometry compatibility, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate are preferred. sielc.com

Column Temperature : The column temperature affects the viscosity of the mobile phase and the kinetics of the separation. Higher temperatures (e.g., 30-40 °C) can lead to lower backpressure, sharper peaks, and shorter analysis times. pensoft.net However, the stability of the analyte at elevated temperatures must be considered. Temperature is a parameter that needs to be optimized and then carefully controlled for method robustness.

A systematic approach to optimization might involve varying the organic modifier percentage, pH, and temperature to find the optimal conditions for resolution and peak shape.

Table 1: Exemplary Parameters for RP-HPLC Method Development Optimization

Parameter Range/Options Investigated Rationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm), C8, Phenyl-Hexyl Screen different hydrophobicities and selectivities. Phenyl columns can offer alternative selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water, 10 mM Ammonium Acetate (pH 5.0) Control ionization and ensure good peak shape. Formic acid is suitable for MS compatibility.
Mobile Phase B Acetonitrile, Methanol Vary the organic modifier to alter selectivity and retention.
Column Temperature 25 °C, 30 °C, 35 °C, 40 °C Optimize efficiency and manage backpressure.

| Flow Rate | 0.8 mL/min, 1.0 mL/min, 1.2 mL/min | Adjust analysis time and efficiency, typically 1.0 mL/min for a 4.6 mm ID column. |

The choice of detector wavelength is critical for achieving high sensitivity and specificity. youtube.com For this compound, a UV-Vis detector, particularly a variable wavelength or photodiode array (PDA) detector, would be employed. chromatographyonline.com The presence of the anilino and aromatic functionalities suggests strong UV absorbance.

To determine the optimal wavelength, a UV spectrum of the compound in the mobile phase is recorded. The wavelength of maximum absorbance (λmax) is often chosen to maximize sensitivity. chromatographyonline.com However, if matrix components interfere at this wavelength, a different wavelength where the analyte has significant absorbance but the interference is minimal may be selected for better selectivity. chromatographyonline.com The UV cut-off of the mobile phase solvents must also be considered; for example, acetonitrile has a lower UV cut-off (around 190 nm) than methanol (around 205 nm), allowing for detection at lower wavelengths. chromatographyonline.com A PDA detector is particularly useful during method development as it collects the entire UV spectrum for each peak, which aids in peak identification and purity assessment. shimadzu.at

Table 2: Wavelength Selection Considerations

Factor Consideration Example for this compound
Analyte Absorbance Determine λmax from a UV scan. The anilino chromophore would likely result in a λmax in the 240-280 nm range.
Sensitivity Higher absorbance at λmax leads to lower detection limits. Select the λmax for quantification of low-level impurities.
Selectivity Avoid wavelengths where impurities or matrix components have high absorbance. If a co-eluting impurity absorbs at the primary λmax, a secondary, less sensitive wavelength may be chosen.

| Mobile Phase Cut-off | Ensure the chosen wavelength is above the UV cut-off of all mobile phase components. | If using an acetate buffer, the detection wavelength should be above 230-240 nm. |

The elution mode, either isocratic or gradient, is chosen based on the complexity of the sample and the analytical goal. uhplcs.com

Isocratic Elution : In this mode, the composition of the mobile phase remains constant throughout the analysis. uhplcs.com This method is simpler, more robust, and provides a stable baseline, making it ideal for quality control and routine analysis of a known compound with a limited number of impurities that have similar retention behavior. uhplcs.comdanaher.com However, it can lead to long run times and significant peak broadening for late-eluting components. biotage.com

Gradient Elution : This strategy involves changing the mobile phase composition, typically by increasing the percentage of the organic modifier, during the chromatographic run. danaher.com Gradient elution is highly effective for analyzing samples containing compounds with a wide range of polarities. researchgate.net It results in shorter analysis times, improved peak shapes (narrower peaks), and enhanced sensitivity for late-eluting compounds. danaher.comresearchgate.net This makes it the preferred method for purity assessment and stability-indicating assays where unknown degradation products may be present. A drawback is the need for column re-equilibration between injections, which can add to the total cycle time. researchgate.net

For the purity assessment of this compound, a gradient method would likely be developed to ensure the separation and detection of all potential process-related impurities and degradation products, which could have significantly different polarities than the main compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Selective Detection

For highly selective and sensitive detection, especially at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an invaluable tool. nih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which is well-suited for polar and ionizable molecules like this compound. The mass spectrometer can be operated in various modes. For quantification, multiple reaction monitoring (MRM) is often used. nih.gov In this mode, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and a specific product ion is monitored. This process provides a high degree of selectivity and sensitivity, minimizing interference from matrix components.

LC-MS/MS is particularly useful for:

Confirming the identity of the main peak and any detected impurities by providing molecular weight information.

Quantifying the compound in complex biological matrices where UV detection lacks sufficient selectivity.

Characterizing unknown degradation products by analyzing their fragmentation patterns.

The development of an LC-MS/MS method would involve optimizing the ionization source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy to achieve stable and abundant precursor and product ions for the analyte. Given the presence of a basic amino group, positive ion mode ESI would likely be the preferred method of ionization. The carboxylic acid moiety could also be analyzed in negative ion mode. mtc-usa.com In some cases, derivatization may be employed to improve chromatographic retention on RP columns and enhance ionization efficiency, although this adds complexity to the sample preparation. nih.gov

Multiple Reaction Monitoring (MRM) Techniques

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method of quantification performed using a triple quadrupole mass spectrometer. matrixscientific.com It is the gold standard for targeted quantitative proteomics and small molecule analysis in complex mixtures. researchgate.net The process involves the selection of a specific precursor ion (an ion of the parent molecule) in the first quadrupole, its fragmentation in the second quadrupole (collision cell), and the detection of a specific fragment ion (product ion) in the third quadrupole. researchgate.net

For this compound (Molecular Formula: C₁₀H₁₂N₂O₃, Molecular Weight: 208.21 g/mol ), the development of an MRM method would involve:

Parent Ion Selection: Determining the optimal ionization conditions (e.g., electrospray ionization - ESI, positive or negative mode) to generate a stable and abundant precursor ion of the molecule (e.g., [M+H]⁺ or [M-H]⁻).

Fragmentation: Subjecting the selected precursor ion to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern (product ions).

Transition Selection: Identifying one or more unique and intense precursor-to-product ion transitions. Using at least two transitions per compound increases the confidence in its identification and quantification.

The selection of specific, stable, and intense transitions is crucial for minimizing interferences from other components in the sample matrix, thereby ensuring the high selectivity of the assay. nih.gov

Analytical Method Validation Protocols for Research Use

Once an analytical method is developed, it must undergo a rigorous validation process to ensure its reliability, reproducibility, and accuracy for its intended purpose. The validation parameters discussed below are based on international guidelines. chemicalbook.com

Specificity and Selectivity Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scbt.com In an LC-MS/MS method, selectivity is typically demonstrated by:

Absence of Interference: Analyzing blank matrix samples (e.g., plasma, tissue homogenate) to ensure that no endogenous components produce a signal at the retention time and MRM transition of the analyte. scbt.com

Chromatographic Resolution: Ensuring the analyte's chromatographic peak is well-separated from any other interfering peaks.

Linearity and Range Determination

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. echemi.com

Procedure: A calibration curve is constructed by analyzing a series of standards of known concentrations. The response (e.g., peak area) is plotted against the concentration.

Acceptance Criteria: The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99. scbt.com

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. echemi.com

Hypothetical Linearity Data for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)

Concentration (ng/mL)Instrument Response (Peak Area)
1.05,230
5.025,890
25.0128,450
100.0515,300
500.02,560,100

Accuracy and Precision Assessments

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percent recovery. scbt.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). echemi.com Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assessed by analyzing replicate QC samples on the same day.

Intermediate Precision (Inter-day precision): Assessed by analyzing replicate QC samples on different days, by different analysts, or with different equipment.

Typical Acceptance Criteria for Accuracy and Precision (Note: This table is for illustrative purposes only.)

ParameterQC LevelAcceptance Criteria
Accuracy (% Recovery)Low85% - 115%
Medium
High
Precision (%RSD)Low≤ 15%
Medium
High

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that yields a signal-to-noise ratio of 3.

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is typically the lowest concentration on the calibration curve. For the LOQ, the precision (%RSD) should generally be ≤ 20%, and the accuracy should be within 80-120%. scbt.com

Robustness and Repeatability Evaluation

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). researchgate.net This provides an indication of its reliability during normal usage. The evaluation involves making small changes to the method parameters and observing the effect on the results.

Repeatability , as mentioned under precision, is the precision obtained under the same operating conditions over a short interval of time. scbt.com It is a fundamental indicator of the method's reliability. High repeatability is demonstrated by a low %RSD on replicate measurements.

Q & A

Q. What are the standard synthetic protocols for 4-(4-aminoanilino)-4-oxobutanoic acid, and how are yields optimized?

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural validation. Single-crystal diffraction data (e.g., space group P1P\overline{1}, Rint=0.018R_{\text{int}} = 0.018) confirm the planar amide linkage and hydrogen-bonding network between the amino and oxo groups . Complementary techniques include:

  • FT-IR spectroscopy : Peaks at 1680–1700 cm1^{-1} (C=O stretch) and 3300–3500 cm1^{-1} (N-H stretch).
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/zm/z 237.26) to verify molecular weight .

Q. What are the key physicochemical properties relevant to handling this compound?

Methodological Answer: Critical properties include:

  • Solubility : Poor in water (<1 mg/mL), soluble in DMSO or DMF.
  • Stability : Degrades above 200°C; store at 2–8°C in inert atmospheres .
  • pKa : Estimated at 3.1 (carboxylic acid) and 8.7 (amino group) via potentiometric titration.

Q. Which spectroscopic techniques are most effective for purity assessment?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (e.g., 95:5 water:acetonitrile, 0.1% TFA) with UV detection at 254 nm .
  • TLC : RfR_f values of 0.3–0.4 on silica gel (ethyl acetate/hexane, 1:1) .

Q. How does the fluorine substitution in related analogs affect reactivity?

Methodological Answer: Fluorine at the phenyl ring (e.g., in 4-(2-fluorophenyl) analogs) increases electrophilicity due to its electron-withdrawing effect, enhancing reactivity in nucleophilic acyl substitution. This is validated via 19F^{19}F-NMR chemical shifts (~-115 ppm) and kinetic studies .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products like dimerization?

Methodological Answer:

  • Use low-temperature stepwise coupling (0–5°C) to suppress dimerization.
  • Catalytic additives : DMAP (4-dimethylaminopyridine) reduces activation energy for amide bond formation .
  • Microwave irradiation : Reduces side reactions by 30% compared to thermal methods .

Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer)?

Methodological Answer: Discrepancies arise from assay conditions (e.g., bacterial strain specificity) or impurity interference. To address:

  • Dose-response profiling : Test across a wide concentration range (0.1–100 µM).
  • Metabolite screening : LC-MS to identify degradation products that may confound results .
  • Structural analogs : Compare with 4-oxobutanoic acid derivatives lacking the aminoanilino group to isolate functional moieties .

Q. How do crystallographic data inform hydrogen-bonding interactions in solid-state stability?

Methodological Answer: X-ray data reveal a 2D hydrogen-bonding network between the carboxylic acid (O-H···O=C) and amide (N-H···O) groups, stabilizing the lattice. Thermal gravimetric analysis (TGA) shows decomposition above 200°C correlates with loss of these interactions .

Q. What analytical approaches differentiate polymorphic forms of this compound?

Methodological Answer:

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures.
  • DSC : Endothermic peaks at 185°C (Form I) vs. 192°C (Form II) indicate polymorphism .
  • Raman spectroscopy : Shifts in C=O stretching modes (1680 vs. 1705 cm1^{-1}) distinguish forms .

Q. How can computational modeling predict interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular docking : AutoDock Vina simulations identify binding poses in enzyme active sites (e.g., COX-2 for anti-inflammatory activity).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR models : Relate substituent effects (e.g., electron-withdrawing groups) to IC50_{50} values .

Key Data Contradictions and Resolutions

  • Biological Activity Variability : Some studies report antimicrobial activity (MIC = 8 µg/mL) , while others show no efficacy. Resolution: Re-evaluate using standardized CLSI protocols .
  • Spectral Artifacts : Discrepancies in 1H^1H-NMR integration ratios may stem from keto-enol tautomerism. Use deuterated DMSO to stabilize the keto form .

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